molecular formula C20H13F6OP B1589112 3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide CAS No. 299176-62-8

3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide

Cat. No.: B1589112
CAS No.: 299176-62-8
M. Wt: 414.3 g/mol
InChI Key: OLLUAZWXLAKWNC-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide (CAS: 1809187-68-5) is a secondary phosphine oxide characterized by two electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups attached to a central phosphorus atom. Its synthesis involves a Grignard reaction between 3,5-bis(trifluoromethyl)bromobenzene and diphenylphosphinic chloride, followed by oxidation . The trifluoromethyl groups confer strong electron deficiency, enhancing its stability and reactivity in catalytic and polymeric applications. This compound is widely utilized in organometallic catalysis and as a precursor for advanced materials due to its robust thermal and oxidative stability .

Properties

IUPAC Name

1-diphenylphosphoryl-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F6OP/c21-19(22,23)14-11-15(20(24,25)26)13-18(12-14)28(27,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLUAZWXLAKWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F6OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464602
Record name [3,5-Bis(trifluoromethyl)phenyl](oxo)diphenyl-lambda~5~-phosphane
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URL https://comptox.epa.gov/dashboard/DTXSID40464602
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Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299176-62-8
Record name Phosphine oxide, [3,5-bis(trifluoromethyl)phenyl]diphenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299176-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3,5-Bis(trifluoromethyl)phenyl](oxo)diphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3,5-Bis(trifluoromethyl)phenyl Precursors

The preparation of the target phosphine oxide typically begins with the synthesis of 3,5-bis(trifluoromethyl)phenyl organometallic intermediates, such as Grignard or lithium reagents.

  • Bromination and Grignard Formation:
    3,5-Bis(trifluoromethyl)benzene is brominated to give 3,5-bis(trifluoromethyl)bromobenzene, which is then converted into the corresponding Grignard reagent using magnesium. This step requires careful control due to the potential explosiveness of the trifluoromethylphenyl Grignard reagents. Safety studies (RSST and DTA) suggest that these reagents can detonate if solvent is lost or moderate heating occurs, so strict handling protocols are essential.

  • Lithium Reagent Formation:
    Alternatively, 3,5-bis(trifluoromethyl)bromobenzene can be treated with n-butyllithium at low temperatures (e.g., –50 °C to –78 °C) to form the corresponding aryllithium species, which is then used in subsequent coupling reactions.

Preparation of 3,5-Bis(trifluoromethyl)phenyl Diphenylphosphine Oxide

The key step involves coupling the 3,5-bis(trifluoromethyl)aryl organometallic reagent with a phosphorus electrophile, followed by oxidation to the phosphine oxide.

  • General Procedure:
    A typical synthesis involves reacting the aryllithium or Grignard reagent with dichlorodiphenylphosphine or related phosphorus chlorides under inert atmosphere (argon) at low temperature. The reaction mixture is then warmed to room temperature and stirred overnight to ensure complete coupling.

  • Oxidation:
    The resulting diphenylphosphine intermediate is oxidized to the phosphine oxide using mild oxidants such as hydrogen peroxide or oxygen, often during workup or as a separate step.

  • Example Reaction Conditions:

    • Aryllithium formation at –50 °C to –78 °C
    • Addition of dichlorodiphenylphosphine at –78 °C
    • Stirring at room temperature overnight
    • Aqueous workup with ethyl acetate extraction and drying over sodium sulfate
    • Purification by column chromatography

Alternative Catalytic and Base-Promoted Methods

Recent research has explored catalytic systems and base-promoted routes to synthesize sterically hindered diarylphosphine oxides including those with trifluoromethyl substituents.

  • s-Block Metal Base Catalysis:
    The use of alkali metal bases such as potassium hexamethyldisilazide (K(hmds)) catalyzes the hydrophosphorylation of alkynes with phosphine oxides. This method can be adapted to prepare bulky diarylphosphine oxides by reacting phosphine oxides with alkynes bearing trifluoromethyl groups, facilitating C–P bond formation under mild conditions.

  • Dearylative Functionalization:
    Another approach involves the selective cleavage of aryl groups from triphenylphosphine oxide derivatives using sodium hydride and lithium iodide in tetrahydrofuran at elevated temperatures (~60–85 °C), followed by reaction with electrophiles to introduce 3,5-bis(trifluoromethyl)phenyl groups.

Reaction Optimization and Yields

Data from various studies show optimization parameters and yields for the preparation of this compound and related compounds.

Step Conditions Yield (%) Notes
Aryllithium formation n-BuLi, –50 to –78 °C Low temperature critical for selectivity
Coupling with P-chloride RT, overnight stirring 57–89 Yields vary by scale and purity
Catalytic hydrophosphorylation K(hmds), THF, RT to 85 °C 42–55 Catalyst loading affects conversion
Dearylative substitution NaH, LiI, THF, 60–85 °C, 4–13 h 33–89 Requires careful control of additives

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.

    Reduction: It can be reduced to form the corresponding phosphine.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases, such as sodium hydride, and suitable electrophiles.

Major Products Formed

    Oxidation: The major product is a higher oxidation state phosphine oxide.

    Reduction: The major product is the corresponding phosphine.

    Substitution: The major products depend on the electrophile used in the reaction.

Scientific Research Applications

3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in various catalytic reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Stille reactions).

    Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: The compound is used in the production of advanced materials, such as flame-retardant polymers and high-performance coatings.

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The trifluoromethyl groups enhance the electron-withdrawing properties of the compound, making it a more effective ligand in certain catalytic processes.

Comparison with Similar Compounds

Thermal Stability

  • 3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide : Derivatives in polyimides exhibit Tg values up to 271°C, attributed to rigid trifluoromethyl groups .
  • Triphenylphosphine oxide : Lower thermal stability (mp: 152–158°C) due to absence of electron-withdrawing groups .
  • BATFPO : Tm = 228°C with ΔH = 9.0 kcal/mol, suitable for high-temperature polymer processing .

Electronic Properties

  • The trifluoromethyl groups in 3,5-bis(trifluoromethyl)phenyl derivatives increase electron deficiency, enhancing Lewis acidity for catalysis .
  • Triphenylphosphine oxide lacks this effect, limiting its utility in electron-demanding reactions .

Dielectric and Optical Performance

  • 3,5-Bis(trifluoromethyl)phenyl derivatives : Lower dielectric constants (2.5–2.8) due to fluorine content, ideal for microelectronics .
  • Non-fluorinated analogs (e.g., triphenylphosphine oxide): Higher dielectric constants (>3.0), limiting high-frequency applications .

Biological Activity

3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide (CAS No. 299176-62-8) is a phosphine oxide compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique trifluoromethyl substituents contribute to its electronic properties, potentially influencing its biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H13F6OP. Its structure features two phenyl groups attached to a phosphorus atom, which is also bonded to an oxygen atom. The presence of trifluoromethyl groups enhances its lipophilicity and alters its reactivity.

PropertyValue
Molecular Weight396.18 g/mol
CAS Number299176-62-8
AppearanceWhite solid
SolubilitySoluble in organic solvents

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The phosphine oxide functionality can participate in coordination with metal ions and enzymes, influencing biochemical pathways.

Potential Mechanisms:

  • Metal Coordination : The phosphine oxide can coordinate with transition metals, potentially affecting enzyme activity.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, which can lead to apoptosis in cancer cells.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar phosphine oxides.

CompoundAnticancer ActivityAntimicrobial ActivityMechanism of Action
3,5-Bis(trifluoromethyl)phenyl oxideModerateLimitedROS generation, enzyme inhibition
Triphenylphosphine oxideHighModerateMetal coordination, enzyme inhibition
Bis(diphenylphosphino)oxideHighHighROS generation, metal interaction

Q & A

Q. What are the recommended safety protocols for handling 3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for aerosol mitigation .
  • Waste Disposal: Segregate waste in labeled, chemically resistant containers. Collaborate with certified hazardous waste management services to comply with EPA and REACH regulations .
  • Storage: Store in airtight containers under inert gas (e.g., argon) at ≤ -20°C to prevent degradation. Avoid proximity to oxidizers or strong acids .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography: Use HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>98% by GC) .
  • Spectroscopy:
    • ¹⁹F NMR: Identify trifluoromethyl groups (δ ~ -60 to -70 ppm) and monitor electronic effects .
    • ³¹P NMR: Confirm phosphine oxide structure (δ ~ 20–30 ppm) .
  • X-ray Crystallography: Resolve steric effects of trifluoromethyl groups on the phosphine oxide backbone .

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight434.3 g/mol (estimated)Extrapolated
Melting Point154–158°C (analogous to triphenylphosphine oxide)
SolubilitySoluble in THF, DCM; insoluble in H₂O
Thermal StabilityDecomposes above 200°C

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound in catalytic systems?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to map reaction pathways, focusing on steric hindrance from trifluoromethyl groups .
  • Reaction Parameter Screening: Apply machine learning to analyze variables (temperature, solvent polarity) and predict optimal yields. Validate with high-throughput experimentation .
  • Case Study: In Suzuki-Miyaura coupling, simulations show electron-withdrawing CF₃ groups enhance oxidative addition rates but reduce ligand dissociation efficiency .

Q. What strategies resolve contradictions in catalytic efficiency data for cross-coupling reactions?

Methodological Answer:

  • Controlled Replicates: Standardize substrate ratios (e.g., 1:1.2 aryl halide:boronic acid) and degas solvents to minimize oxygen interference .
  • Kinetic Profiling: Use in-situ IR spectroscopy to track intermediate formation and identify rate-limiting steps .
  • Statistical Analysis: Apply Design of Experiments (DoE) to isolate variables (e.g., ligand loading, base strength) causing discrepancies .

Q. What advanced spectroscopic techniques elucidate electronic effects of trifluoromethyl groups?

Methodological Answer:

  • X-ray Photoelectron Spectroscopy (XPS): Quantify electron density shifts at phosphorus centers due to CF₃ substituents .
  • Electrochemical Analysis: Cyclic voltammetry reveals redox potentials influenced by the ligand’s electron-deficient nature .
  • Solid-State NMR: Correlate crystallographic data with ³¹P chemical shifts to assess conformational flexibility .

Q. Table 2: Catalytic Performance in Cross-Coupling Reactions

Reaction TypeYield (%)Turnover Frequency (h⁻¹)Key LimitationReference Approach
Suzuki-Miyaura78–92450Steric hindranceDoE-optimized conditions
Buchwald-Hartwig65–80320Base sensitivityIn-situ kinetic monitoring

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide
Reactant of Route 2
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3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide

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